molecular formula C7H6ClNS B581052 4-ChlorothiobenzaMide--d4 CAS No. 1219802-58-0

4-ChlorothiobenzaMide--d4

Cat. No.: B581052
CAS No.: 1219802-58-0
M. Wt: 175.666
InChI Key: OKPUICCJRDBRJT-RHQRLBAQSA-N
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Description

4-Chlorothiobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorothiobenzamide. It is a stable isotope compound used primarily in scientific research. The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS, and it has a molecular weight of 175.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiobenzamide-d4 involves the incorporation of deuterium atoms into the 4-Chlorothiobenzamide molecule. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst .

Industrial Production Methods

Industrial production of 4-Chlorothiobenzamide-d4 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiobenzamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorothiobenzamide-d4 is used in a variety of scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanism studies and isotope labeling experiments.

    Biology: It is used in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.

    Industry: It is used as a catalytic agent and as a petrochemical additive

Mechanism of Action

The mechanism of action of 4-Chlorothiobenzamide-d4 involves its interaction with various molecular targets and pathwaysThis effect can influence the pharmacokinetics and metabolic profiles of the compound, making it useful in drug development and metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in chemistry, biology, and medicine .

Properties

CAS No.

1219802-58-0

Molecular Formula

C7H6ClNS

Molecular Weight

175.666

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

OKPUICCJRDBRJT-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(=S)N)Cl

Synonyms

4-ChlorothiobenzaMide--d4

Origin of Product

United States

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